4-(Isocyanatomethyl)benzonitrile

Übersicht

Beschreibung

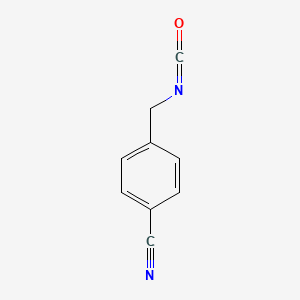

4-(Isocyanatomethyl)benzonitrile is an organic compound with the molecular formula C9H6N2O It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring substituted with a nitrile group (-C≡N)

Vorbereitungsmethoden

The synthesis of 4-(Isocyanatomethyl)benzonitrile typically involves the reaction of 4-(chloromethyl)benzonitrile with sodium cyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-(Chloromethyl)benzonitrile+Sodium cyanate→this compound+Sodium chloride

Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.

Analyse Chemischer Reaktionen

4-(Isocyanatomethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 4-(aminomethyl)benzonitrile.

Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming urea derivatives when reacted with amines.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-(Isocyanatomethyl)benzonitrile has been utilized in the synthesis of biologically active compounds, particularly in the development of nonpeptide inhibitors. These inhibitors target specific biological pathways, making them valuable in treating diseases such as cancer and neurodegenerative disorders. For instance, it has been noted for its role in designing inhibitors for hepatocyte growth factor, which is implicated in various cancers .

Synthesis of Derivatives

The compound acts as an intermediate in the synthesis of derivatives that exhibit significant pharmacological activities. One notable application is its use in the synthesis of pimavanserin, a drug used to treat Parkinson's disease psychosis. The process involves several steps where this compound is reacted with other reagents to form the final therapeutic agent .

Materials Science

In materials science, this compound can be employed to create polymers and coatings with enhanced properties. Its isocyanate functional group allows for reactions with polyols to form polyurethane materials that are used in various applications, including adhesives and sealants.

Chemical Reactions and Mechanisms

The compound can participate in various chemical reactions due to its functional groups. It can undergo nucleophilic addition reactions, allowing it to react with amines and alcohols to form carbamates or ureas, which are important classes of compounds in medicinal chemistry .

Case Study 1: Synthesis of Nonpeptide Inhibitors

A study highlighted the use of this compound in synthesizing a series of nonpeptide inhibitors targeting hepatocyte growth factor (HGF). The research demonstrated that these inhibitors exhibited potent activity against HGF-mediated signaling pathways, suggesting potential therapeutic applications in oncology .

Case Study 2: Pimavanserin Derivative Development

Research involving the synthesis of pimavanserin derivatives from this compound showed promising results in treating psychotic disorders associated with Parkinson's disease. The derivatives were evaluated for their binding affinity to serotonin receptors, indicating their potential efficacy as antipsychotic agents .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical Development | Intermediate for synthesizing biologically active compounds | Nonpeptide inhibitors targeting HGF |

| Synthesis of Derivatives | Used in the production of derivatives like pimavanserin | Treatment for Parkinson's disease psychosis |

| Materials Science | Component for creating polymers and coatings | Polyurethane production for adhesives |

| Chemical Reactions | Participates in nucleophilic addition reactions | Formation of carbamates or ureas |

Wirkmechanismus

The mechanism of action of 4-(Isocyanatomethyl)benzonitrile involves its interaction with nucleophiles due to the presence of the reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The nitrile group also contributes to the compound’s reactivity and potential interactions with molecular targets.

Vergleich Mit ähnlichen Verbindungen

4-(Isocyanatomethyl)benzonitrile can be compared with other similar compounds, such as:

4-(Chloromethyl)benzonitrile: A precursor in the synthesis of this compound.

4-(Aminomethyl)benzonitrile: A reduction product of this compound.

Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.

Biologische Aktivität

4-(Isocyanatomethyl)benzonitrile, with the chemical formula and CAS number 1205556-81-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula :

- Molecular Weight : 158.16 g/mol

- Purity : >95% (GC)

- Storage Temperature : -20°C

The biological activity of this compound is primarily attributed to its isocyanate functional group, which is known to interact with various biological macromolecules. The mechanism involves:

- Protein Modification : Isocyanates can react with nucleophilic sites on proteins, leading to post-translational modifications that may alter protein function.

- Enzyme Inhibition : The compound may inhibit enzymes by binding to active sites or allosteric sites, impacting metabolic pathways.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, studies have shown:

- Cell Line Testing : The compound was tested against breast and colon cancer cell lines, showing a dose-dependent inhibition of cell growth.

- Mechanism Insights : The inhibition of cell growth is believed to be linked to the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties.

- Bacterial Strains Tested : The compound was evaluated against Gram-positive and Gram-negative bacteria.

- Results : It displayed significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to known antibiotics.

Case Studies and Research Findings

-

In Vitro Anticancer Study

- Objective : To evaluate the anticancer efficacy of this compound on MCF-7 breast cancer cells.

- Methodology : MCF-7 cells were treated with varying concentrations of the compound for 24, 48, and 72 hours.

- Findings : A significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM after 48 hours.

-

Antimicrobial Efficacy Study

- Objective : To assess the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Methodology : Disk diffusion method was employed to determine the zone of inhibition.

- Results : Zones of inhibition ranged from 12 mm to 20 mm depending on the concentration used, indicating moderate to strong antimicrobial activity.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C9H6N2O |

| Molecular Weight | 158.16 g/mol |

| Purity | >95% |

| Anticancer IC50 | ~15 µM (MCF-7 cells) |

| Antimicrobial MIC (S. aureus) | ~10 µg/mL |

| Antimicrobial MIC (E. coli) | ~12 µg/mL |

Eigenschaften

IUPAC Name |

4-(isocyanatomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-5-8-1-3-9(4-2-8)6-11-7-12/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTZABNGCRVJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733839 | |

| Record name | 4-(Isocyanatomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205556-81-5 | |

| Record name | 4-(Isocyanatomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.